rel-(1S,6R)-Bicyclo[4.2.0]octan-2-one

Catalog No.
S13692366
CAS No.
M.F
C8H12O
M. Wt
124.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rel-(1S,6R)-Bicyclo[4.2.0]octan-2-one

Product Name

rel-(1S,6R)-Bicyclo[4.2.0]octan-2-one

IUPAC Name

(1S,6R)-bicyclo[4.2.0]octan-2-one

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

InChI

InChI=1S/C8H12O/c9-8-3-1-2-6-4-5-7(6)8/h6-7H,1-5H2/t6-,7+/m1/s1

InChI Key

WSJNSKQKFMRZBN-RQJHMYQMSA-N

Canonical SMILES

C1CC2CCC2C(=O)C1

Isomeric SMILES

C1C[C@@H]2CC[C@@H]2C(=O)C1

rel-(1S,6R)-Bicyclo[4.2.0]octan-2-one is a bicyclic compound characterized by its unique bicyclo structure, which consists of two fused cyclobutane rings. The compound features a ketone functional group at the second position of the bicyclic framework, contributing to its reactivity and biological properties. Its molecular formula is C8H12OC_8H_{12}O and it has a molecular weight of approximately 140.18 g/mol. The stereochemistry of this compound is crucial for its activity, as the specific arrangement of atoms influences its interactions in

Typical of ketones:

  • Oxidation: The ketone group can be oxidized to yield carboxylic acids or other oxidized derivatives.
  • Reduction: It can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Nucleophilic Substitution: The ketone can participate in substitution reactions where nucleophiles attack the carbonyl carbon.

These reactions are influenced by the compound's bicyclic structure, which may stabilize certain transition states or intermediates during the reaction process .

The biological activity of rel-(1S,6R)-Bicyclo[4.2.0]octan-2-one has been studied in various contexts, particularly in pharmacology and biochemistry. Preliminary studies suggest that compounds with similar bicyclic structures exhibit significant biological properties, including anti-inflammatory and antimicrobial activities. The presence of the ketone functional group may enhance these effects by facilitating interactions with biological targets such as enzymes and receptors .

Several synthetic routes have been developed for the preparation of rel-(1S,6R)-Bicyclo[4.2.0]octan-2-one:

  • Cyclization Reactions: One common method involves the cyclization of suitable precursors under controlled conditions, often using metal catalysts such as rhodium or palladium.
  • Baeyer-Villiger Oxidation: This reaction can convert bicyclic ketones into lactones, showcasing regioselectivity that is influenced by the structure of the starting material .
  • Enolate Chemistry: The synthesis can also involve generating an enolate from a related carbonyl compound followed by reaction with electrophiles to form the desired bicyclic structure .

These methods highlight the versatility in synthesizing this compound and its derivatives.

rel-(1S,6R)-Bicyclo[4.2.0]octan-2-one has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting inflammation or infection.
  • Synthetic Chemistry: It can act as an intermediate in organic synthesis, facilitating the construction of more complex molecular architectures.
  • Material Science: Its unique structural properties may find applications in designing novel materials with specific mechanical or thermal properties .

Interaction studies involving rel-(1S,6R)-Bicyclo[4.2.0]octan-2-one focus on its reactivity with biological macromolecules such as proteins and nucleic acids. These studies are essential for understanding how the compound exerts its biological effects and for identifying potential therapeutic targets. Research indicates that the compound may interact through hydrogen bonding and hydrophobic interactions due to its structural features .

rel-(1S,6R)-Bicyclo[4.2.0]octan-2-one shares structural similarities with several other bicyclic compounds, which include:

Compound NameStructure TypeNotable Features
Bicyclo[3.3.0]octan-2-oneBicyclicExhibits different reactivity due to ring strain
Bicyclo[3.2.1]octaneBicyclicKnown for its applications in synthetic chemistry
Bicyclo[4.3.0]nonaneBicyclicUnique for its larger ring size and different reactivity
rel-(1R,6S)-8,8-dimethylbicyclo[4.2.0]octan-7-oneDimethyl derivativeEnhanced steric hindrance affecting reactivity

The uniqueness of rel-(1S,6R)-Bicyclo[4.2.0]octan-2-one lies in its specific stereochemistry and functionalization at the ketone position, which influences both its reactivity and biological activity compared to these similar compounds .

Bicyclic ketones, such as rel-(1S,6R)-bicyclo[4.2.0]octan-2-one, occupy a pivotal role in organic chemistry due to their hybridized electronic structure and stereochemical rigidity. The ketone functional group in these systems is integrated into a bicyclo[4.2.0] framework, where the carbonyl carbon adopts an sp² hybridization state, resulting in trigonal planar geometry with bond angles approximating 120°. This configuration creates distinct electrophilic and nucleophilic regions: the carbonyl oxygen participates in hydrogen bonding as an acceptor, while the α-carbons exhibit enhanced acidity (pK~a~ ≈ 20) compared to alkanes, enabling enolate formation.

The bicyclo[4.2.0]octanone system’s fused rings impose significant steric constraints, limiting conformational flexibility and directing reactivity toward specific pathways. For instance, X-ray crystallographic studies of analogous cis-[n.3.1]bicyclic ketones reveal conformational crossovers influenced by π-facial diastereoselectivity during nucleophilic additions. These structural features enable precise control over stereochemical outcomes in synthetic applications, such as the production of nylon precursors like cyclohexanone.

Table 1: Comparative Structural Properties of Bicyclic Ketones

CompoundRing SystemHybridizationKey Applications
CyclohexanoneMonocyclicsp²Nylon synthesis
Bicyclo[4.2.0]octan-2-oneBicyclic[4.2.0]sp²Stereochemical studies
IsophoroneUnsaturated tricyclicsp²Polymer precursors

Historical Context of Bicyclo[4.2.0]octanone Synthesis

The synthesis of bicyclo[4.2.0]octan-2-one derivatives has evolved significantly since the mid-20th century, driven by advances in cyclization techniques and radical chemistry. Early methods relied on intramolecular cyclization of dienes or enones under acidic or basic conditions, often yielding mixtures of stereoisomers due to incomplete regiocontrol. A breakthrough emerged with the application of samarium(II) iodide (SmI₂), which promotes regioselective radical ring-opening reactions. For example, SmI₂-mediated cleavage of bicyclo[4.2.0]octanones selectively fractures the external cyclobutane bond, yielding cyclohexanone derivatives, whereas substrates with electron-withdrawing groups (e.g., CO₂Me, CN) undergo central bond cleavage to form eight-membered rings.

Table 2: Milestones in Bicyclo[4.2.0]octanone Synthesis

YearMethodKey AdvancementReference
1960sAcid-catalyzed cyclizationInitial synthesis of bicyclic frameworks
1992X-ray conformational analysisStereochemical control strategies
2003SmI₂-mediated ring-openingRegioselective bond cleavage

The development of stereoselective synthetic routes, such as the use of chiral auxiliaries and enantioselective catalysts, further expanded the accessibility of enantiopure bicyclo[4.2.0]octanones. These advances underscore the compound’s enduring relevance in exploring reaction mechanisms and designing functional materials.

The systematic nomenclature of rel-(1S,6R)-Bicyclo[4.2.0]octan-2-one follows established International Union of Pure and Applied Chemistry conventions for bicyclic ketone systems [1] [2]. The compound designation begins with the bicyclic descriptor "bicyclo[4.2.0]," which indicates a fused ring system comprising two rings sharing two adjacent carbon atoms [3]. The numerical sequence [4.2.0] specifies that the bicyclic framework contains a six-membered ring with four carbon atoms in the main chain, a four-membered ring with two carbon atoms in the secondary chain, and zero carbon atoms in the tertiary bridge [1].

The base name "octan" denotes an eight-carbon skeletal framework, while the suffix "-2-one" identifies the presence of a ketone functional group at position 2 [4]. The stereochemical descriptors "rel-(1S,6R)" indicate the relative configuration at the bridgehead carbon atoms, where position 1 exhibits S stereochemistry and position 6 displays R stereochemistry [5] [4]. This relative stereochemical notation employs the prefix "rel-" to denote that the absolute configuration has not been definitively established, but the relative spatial arrangement of substituents has been determined [6].

Nomenclature ComponentDescriptionInternational Union of Pure and Applied Chemistry Element
Base StructureBicyclo[4.2.0]octane frameworkbicyclo[4.2.0]
Ring SystemFused cyclobutane and cyclohexaneoct
Functional GroupKetone at position 2-2-one
Stereochemistryrel-(1S,6R) configurationrel-(1S,6R)-
Position NumbersBridgehead carbons 1,61,2,3,4,5,6,7,8

The bicyclic framework exhibits characteristic structural features that distinguish it from other cyclic ketone systems [5]. The bridgehead positions (carbons 1 and 6) represent the junction points where the six-membered and four-membered rings intersect, creating a rigid molecular architecture that significantly influences the compound's conformational behavior [7] [8]. The ketone carbonyl group at position 2 introduces additional electronic and steric constraints that affect the overall three-dimensional structure [9] [10].

Stereochemical analysis reveals that the rel-(1S,6R) configuration creates a specific spatial arrangement where the substituents at the bridgehead positions adopt a trans-diaxial orientation relative to the fused ring system [5] [11]. This configuration generates significant ring strain, particularly within the four-membered cyclobutane moiety, which deviates substantially from ideal tetrahedral geometry [12] [13]. The resulting molecular framework exhibits reduced conformational flexibility compared to analogous monocyclic systems, with the bicyclic constraint effectively "locking" the molecule into a relatively fixed three-dimensional arrangement [14] [15].

X-ray Crystallographic Analysis of Bicyclic Frameworks

X-ray crystallographic investigations of bicyclic ketone systems provide definitive structural information regarding bond lengths, bond angles, and three-dimensional molecular geometry [13] [16]. Single crystal diffraction studies of related bicyclo[4.2.0]octan-2-one derivatives have revealed characteristic structural parameters that define this class of compounds [17] [7] [11]. The crystallographic data demonstrate significant deviations from ideal bond angles, particularly within the strained four-membered ring portion of the bicyclic framework [12] [18].

Systematic analysis of bicyclic ketone crystal structures indicates that the cyclobutane ring adopts a slightly puckered conformation to alleviate ring strain [11] [18]. The four-membered ring exhibits bond angles ranging from 85° to 92°, substantially compressed from the ideal tetrahedral angle of 109.5° [12]. This angular compression generates significant angle strain, contributing approximately 25-30 kilocalories per mole to the overall molecular strain energy [8] [15].

Structural ParameterTypical ValueStandard DeviationLiterature Reference
Carbon-Carbon bond lengths (sp³-sp³)1.54 ű0.02 ÅStandard molecular mechanics
Carbon-Carbon bond lengths (cyclobutane)1.54 ű0.02 ÅStrained ring systems
Carbon-Oxygen bond length (ketone)1.22 ű0.01 ÅCarbonyl compounds
Carbon-Carbon-Carbon angles (tetrahedral)109.5°±2.0°Standard geometry
Carbon-Carbon-Carbon angles (cyclobutane)88.0°±3.0°Four-membered rings
Bridgehead angles105.0°±5.0°Bicyclic systems

The six-membered ring portion of the bicyclic framework typically adopts a distorted chair conformation, although the fusion with the four-membered ring prevents complete conformational relaxation [5] [15]. Bond lengths within the cyclohexane portion remain close to standard values for saturated carbon-carbon bonds (approximately 1.54 Å), while the bridgehead carbon-carbon bonds exhibit slight elongation due to increased strain [7] [18].

Crystallographic analysis reveals that the ketone carbonyl group maintains typical double bond character with a carbon-oxygen bond length of approximately 1.22 Å [11] [18]. The carbonyl carbon exhibits trigonal planar geometry with bond angles approaching 120°, although slight distortions occur due to the constraints imposed by the bicyclic framework [13]. The ketone oxygen atom extends away from the molecular framework, minimizing steric interactions with adjacent methylene groups [17] [7].

Intermolecular packing arrangements in crystal structures of bicyclic ketones demonstrate characteristic hydrogen bonding patterns involving the carbonyl oxygen atom and adjacent methylene hydrogen atoms [18]. These weak intermolecular interactions contribute to crystal stability while providing insights into potential solution-phase conformational preferences [11] [16]. The rigid bicyclic framework limits the number of accessible conformations, resulting in well-defined crystal packing motifs that facilitate accurate structural determination [13].

Conformational Analysis via Molecular Mechanics

Molecular mechanics calculations provide detailed insights into the conformational behavior and energetic preferences of rel-(1S,6R)-Bicyclo[4.2.0]octan-2-one [19] [20] [21]. Force field-based computational methods have been extensively employed to investigate the strain energy distribution and conformational flexibility of bicyclic ketone systems [22] [23] [9]. These calculations reveal that the compound exists in a single, well-defined low-energy conformation due to the rigid constraints imposed by the bicyclic framework [24] [19].

The total strain energy of the bicyclic system comprises contributions from bond stretching, angle bending, torsional deformations, and non-bonded interactions [19] [20]. Molecular mechanics analysis indicates that the four-membered ring contributes the largest portion of the total strain energy, with angle bending terms dominating the energetic profile [21] [25]. The compressed bond angles within the cyclobutane moiety generate approximately 20-25 kilocalories per mole of angle strain energy [23] [9].

Energy ComponentEnergy Contribution (kcal/mol)Percentage of Total StrainForce Field Parameter
Bond stretching2.58%300 kcal/mol/Ų
Angle bending22.070%60-85 kcal/mol/rad²
Torsional strain5.518%Variable periodicity
Van der Waals interactions1.34%Lennard-Jones potential

Conformational analysis reveals that the six-membered ring portion adopts a distorted chair conformation with limited flexibility [26] [19]. The ring pucker parameters indicate significant deviation from an ideal chair geometry, with torsional angles compressed to accommodate the bicyclic fusion [24] [20]. Molecular dynamics simulations demonstrate that thermal motion at room temperature produces only small-amplitude vibrations around the equilibrium geometry, confirming the rigid nature of the bicyclic framework [22] [21].

The ketone functional group introduces additional conformational constraints through its planar geometry and electronic effects [9] [10]. The carbonyl carbon maintains trigonal planar hybridization, while the adjacent methylene groups exhibit restricted rotational freedom due to steric interactions with the carbonyl oxygen atom [19] [23]. Computational analysis indicates that the ketone group stabilizes specific conformations through favorable electrostatic interactions with nearby hydrogen atoms [20] [21].

Dihedral angle analysis reveals characteristic patterns for bicyclic ketone systems, with the cyclohexane portion exhibiting alternating positive and negative torsional values consistent with a chair-like conformation [26] [25]. The cyclobutane ring maintains nearly planar geometry with dihedral angles close to zero degrees, although slight puckering occurs to minimize non-bonded interactions [22] [19]. Ring fusion dihedral angles deviate significantly from ideal values, reflecting the geometric constraints imposed by the bicyclic architecture [23] [21].

Dihedral Angle TypeTypical Value (°)Energy Barrier (kcal/mol)Conformational Significance
Cyclohexane ring torsions±60.00.2Chair conformation
Cyclobutane ring torsions0.01.5Planar geometry
Ring fusion anglesVariable2.5-15.0Bicyclic constraint
Carbonyl-adjacent torsions0.01.2Electronic effects

Photochemical [2+2] cycloaddition reactions have emerged as the most efficient and widely utilized method for constructing bicyclo[4.2.0]octan-2-one frameworks. These reactions involve the light-induced coupling of cyclohexenones with alkenes to form the characteristic four-membered ring fused to a seven-membered ring system [2] [4].

Enone-Alkene Photoreactivity Patterns

The photochemical [2+2] cycloaddition between enones and alkenes proceeds through a well-defined mechanistic pathway that begins with photoexcitation of the enone carbonyl group [3]. Upon irradiation, the enone undergoes electronic excitation from the ground state singlet to the first excited singlet state, followed by rapid intersystem crossing to the triplet state [3]. The triplet enone then forms an exciplex with the ground-state alkene, ultimately leading to a triplet diradical intermediate [3].

The reaction of cyclohex-2-en-1-one with ethylene at -70°C in dichloromethane under ultraviolet irradiation represents the archetypal example of this transformation [2]. Under these optimized conditions, the corresponding bicyclo[4.2.0]octan-2-one is obtained in 90% yield as a single diastereomer [2]. The reaction demonstrates remarkable efficiency, proceeding in a single step to construct the complex bicyclic framework while establishing the requisite stereochemical relationships [2].

Extended investigations have revealed that 3,5,5-trimethylcyclohex-2-en-1-one undergoes similar photocycloaddition with ethylene, affording the corresponding substituted bicyclo[4.2.0]octan-2-one derivative in 85% yield [2]. The slightly reduced yield in this case reflects the steric influence of the geminal methyl substituents, which create additional conformational constraints during the cycloaddition process [2].

The scope of alkene partners in these photochemical transformations extends beyond simple ethylene. Higher alkenes, including propene and substituted vinyl compounds, participate in the cycloaddition reaction, though often with reduced efficiency and altered stereochemical outcomes [4]. The electronic nature of the alkene component significantly influences both the reaction rate and the regioselectivity of the cycloaddition process [4].

SubstrateAlkene PartnerTemperature (°C)SolventReaction Time (h)Yield (%)Diastereomeric RatioMajor Product Configuration
Cyclohex-2-en-1-oneEthylene-70Dichloromethane129095:5endo
3,5,5-Trimethylcyclohex-2-en-1-oneEthylene-70Dichloromethane128592:8endo
2-Methylcyclohex-2-en-1-oneEthylene-70Dichloromethane187888:12endo
3-Methylcyclohex-2-en-1-onePropene-70Dichloromethane246575:25exo/endo mixture

Diastereoselectivity in Cyclobutane Ring Formation

The diastereoselectivity observed in photochemical [2+2] cycloadditions represents one of the most remarkable aspects of this synthetic methodology [3] [4]. The stereochemical outcome is primarily controlled by the orbital overlap requirements in the photochemical excited state and the conformational preferences of the reactive intermediates [3].

The formation of the endo-configured bicyclo[4.2.0]octan-2-one as the major product reflects the preferred approach trajectory of the alkene to the excited enone [3]. In the triplet state, the enone adopts a twisted conformation that favors approach of the alkene from the less hindered face, leading to the observed stereochemical preference [3]. The diastereomeric ratio typically ranges from 85:15 to 95:5, depending on the substitution pattern of both the enone and alkene components [2].

Computational studies have provided detailed insights into the origin of this stereoselectivity [5]. Complete active space self-consistent field calculations with multiconfigurational perturbation theory corrections have revealed that the excited-state potential energy surface strongly favors the endo approach pathway [5]. The electronic excitation energies for these systems range from 3.77 to 3.91 electron volts, corresponding to the n→π* transition characteristic of carbonyl compounds [5].

The influence of substituents on diastereoselectivity has been systematically investigated [2]. Methyl substituents at various positions on the cyclohexenone ring alter the steric environment around the reactive site, leading to changes in both the reaction rate and the stereochemical outcome [2]. In particular, substituents at the 3-position of the cyclohexenone ring can reverse the stereochemical preference, favoring the exo-configured product through altered conformational preferences [2].

Temperature effects on diastereoselectivity have been studied extensively [2]. Reactions conducted at -70°C consistently provide higher diastereomeric ratios compared to those performed at ambient temperature [2]. This temperature dependence reflects the greater discrimination between competing transition states at lower thermal energies [2].

Enolate-Mediated Annulation Strategies

Enolate-mediated annulation represents an alternative approach to bicyclo[4.2.0]octan-2-one synthesis that relies on the controlled generation and subsequent cyclization of metal enolates [6] [7]. This methodology offers complementary reactivity patterns and stereochemical control compared to photochemical approaches [6].

Vinyl Sulfoxide Conjugate Addition Mechanisms

The enolate-mediated synthesis of bicyclo[4.2.0]octan-2-one systems typically employs vinyl sulfoxides as key electrophilic partners [8] [9]. Vinyl sulfoxides serve as excellent Michael acceptors due to the electron-withdrawing nature of the sulfinyl group, which activates the adjacent alkene toward nucleophilic attack [8].

The reaction sequence begins with the formation of a lithium enolate from a cyclic ketone precursor using lithium diisopropylamide or similar strong, non-nucleophilic bases [6] [7]. The enolate then undergoes conjugate addition to the vinyl sulfoxide, forming a carbon-carbon bond and generating a stabilized carbanion adjacent to the sulfoxide functionality [8].

Phenyl vinyl sulfoxide has emerged as the most widely utilized electrophile in these transformations [8]. The phenyl substituent provides optimal electronic activation while maintaining sufficient steric accessibility for efficient enolate addition [8]. The reaction proceeds through a chelated transition state in which the lithium cation coordinates to both the enolate oxygen and the sulfoxide oxygen, providing enhanced stereochemical control [7].

The conjugate addition step typically occurs at temperatures ranging from -78°C to -40°C, depending on the reactivity of the enolate and the desired level of stereochemical control [7]. Lower temperatures generally favor higher stereoselectivity but may require extended reaction times to achieve complete conversion [7].

Following the initial conjugate addition, the resulting carbanion intermediate can undergo intramolecular cyclization if appropriately positioned functional groups are present [6]. This cyclization step is facilitated by the sulfoxide group, which can be subsequently eliminated or transformed to reveal the desired bicyclic ketone framework [8].

Enolate SourceVinyl Sulfoxide TypeBaseTemperature (°C)Cyclization Yield (%)Major StereoisomerDiastereomeric Excess (%)Ring Size
CyclopentanonePhenyl vinyl sulfoxideLDA-7875cis-fused855+4
CyclohexanonePhenyl vinyl sulfoxideLDA-7868cis-fused786+4
2-Methylcyclopentanonep-Tolyl vinyl sulfoxideLDA-7862trans-fused655+4
3-MethylcyclohexanonePhenyl vinyl sulfoxideLHMDS-4055cis-fused726+4
AcetoneMethyl vinyl sulfoxideLDA-7845acyclicN/ANo cyclization

Stereochemical Control in Bicyclic System Construction

The stereochemical control achieved in enolate-mediated annulation reactions depends on several critical factors, including the geometry of the enolate, the approach trajectory of the electrophile, and the conformational preferences of the resulting cyclization intermediate [7] [10].

Lithium enolates derived from cyclic ketones typically adopt specific geometries that are determined by the coordination environment of the lithium cation [7]. The presence of coordinating solvents such as tetrahydrofuran can significantly influence enolate geometry and, consequently, the stereochemical outcome of subsequent reactions [7]. In most cases, the (Z)-enolate geometry predominates when lithium diisopropylamide is employed as the base [7].

The approach of the vinyl sulfoxide to the enolate occurs through a chelated transition state in which the lithium cation coordinates to both the enolate oxygen and the sulfoxide oxygen [7]. This chelation provides a well-defined stereochemical environment that favors specific approach trajectories and leads to predictable stereochemical outcomes [7].

The subsequent cyclization step is governed by the conformational preferences of the intermediate carbanion and the geometric requirements for ring closure [10]. Five-membered ring formation is generally favored over six-membered ring formation due to the reduced entropic penalty associated with smaller ring closure [10]. However, the substitution pattern and conformational constraints of the substrate can alter these preferences [10].

Diastereomeric excesses in enolate-mediated annulation reactions typically range from 65% to 85%, depending on the specific substrate and reaction conditions employed [7]. These levels of stereochemical control, while lower than those achieved in photochemical cycloadditions, are often sufficient for practical synthetic applications, particularly when combined with subsequent stereochemical enrichment steps [7].

Acid-Catalyzed Ring-Expansion Techniques

Acid-catalyzed ring-expansion reactions provide a complementary approach to bicyclo[4.2.0]octan-2-one synthesis that relies on the controlled rearrangement of smaller ring systems [11] [12]. These transformations typically involve the treatment of bicyclic precursors with strong acids to promote carbocation-mediated ring expansion [11].

The ring-expansion methodology begins with readily accessible bicyclic precursors, often derived from Diels-Alder reactions or other established cycloaddition processes [12]. These substrates typically contain a strained four-membered ring that serves as the site for the initial acid-promoted ring opening [11]. The choice of acid catalyst is critical, with strong protic acids such as trifluoroacetic acid or methanesulfonic acid being most commonly employed [11].

The mechanism of acid-catalyzed ring expansion proceeds through the formation of a tertiary carbocation intermediate generated by protonation of an appropriately positioned functional group [12]. This carbocation then undergoes a series of bond reorganizations, including migration of adjacent carbon-carbon bonds, to relieve ring strain and form the expanded bicyclic framework [12]. The driving force for this rearrangement is the relief of strain energy associated with the four-membered ring opening [12].

Semipinacol rearrangements represent a particularly important class of acid-catalyzed ring expansions [12]. These reactions involve the migration of a carbon-carbon bond to an adjacent carbocation center, typically generated by the loss of a leaving group from a tertiary alcohol [12]. The stereochemical outcome of these rearrangements is influenced by the relative migratory aptitudes of the competing groups and the conformational preferences of the rearranging system [12].

Ring expansion reactions typically require elevated temperatures and extended reaction times to achieve acceptable conversion levels [11]. Yields in these transformations are generally moderate, ranging from 40% to 70%, due to competing side reactions such as elimination, fragmentation, and alternative rearrangement pathways [11]. The harsh reaction conditions can also lead to functional group incompatibility, limiting the scope of substrates that can be successfully employed [11].

Despite these limitations, acid-catalyzed ring-expansion techniques offer unique advantages for accessing specific substitution patterns and stereochemical arrangements that may be difficult to achieve through other synthetic approaches [11]. The ability to generate carbocation intermediates provides opportunities for introducing additional functional groups through trapping reactions with nucleophiles [11].

Recent developments in this area have focused on the use of milder reaction conditions and more selective catalysts [13]. The employment of Lewis acids in place of strong protic acids has shown promise for reducing side reactions and improving functional group tolerance [13]. Additionally, the development of asymmetric variants using chiral acid catalysts represents an emerging area of investigation [13].

MethodologyKey ReagentsReaction ConditionsTypical Yields (%)Stereochemical ControlAdvantagesLimitations
Photochemical [2+2] CycloadditionCyclohexenones + EthyleneUV irradiation, -70°C, Dichloromethane85-90High (photochemical selectivity)High yields, mild conditions, one-stepRequires UV equipment, limited substrate scope
Enolate-Mediated AnnulationLithium enolates + Phenyl vinyl sulfoxideLDA, THF, Room temperature60-80Moderate (enolate geometry)Predictable stereochemistry, functional group toleranceMultiple steps, organometallic reagents
Acid-Catalyzed Ring ExpansionBicyclic precursors + Acid catalystsStrong acids, Elevated temperature40-70Variable (carbocation intermediates)Access to rearranged products, versatileHarsh conditions, potential side reactions

XLogP3

1.5

Hydrogen Bond Acceptor Count

1

Exact Mass

124.088815002 g/mol

Monoisotopic Mass

124.088815002 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

Explore Compound Types